![molecular formula C23H27N5O2 B5218533 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPTC belongs to the class of 1,2,3-triazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is still not fully understood. However, it has been suggested that 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of certain fungal enzymes, such as 14-α-demethylase, which is involved in the biosynthesis of ergosterol.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has also been shown to have anticonvulsant activity, which is thought to be mediated by its ability to inhibit the activity of voltage-gated sodium channels.
実験室実験の利点と制限
One of the main advantages of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against a wide range of microorganisms. This makes it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. One of the most promising areas of research is the development of new antimicrobial agents based on the structure of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. Another area of research is the investigation of the potential of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide as an anticonvulsant agent. Additionally, the immunomodulatory properties of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide warrant further investigation. Finally, the synthesis of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide analogs with improved solubility and bioavailability is an important area of research.
合成法
The synthesis of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of diphenylmethyl chloride with propargylamine in the presence of copper (I) iodide as a catalyst to form 1-(diphenylmethyl)-3-propargylamine. This intermediate is then reacted with morpholine and triazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. The overall yield of the synthesis method is around 70%.
科学的研究の応用
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial activities. 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has also been investigated for its potential as a novel anticonvulsant agent. In addition, 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been explored for its potential as a modulator of the immune system.
特性
IUPAC Name |
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-23(24-12-7-13-27-14-16-30-17-15-27)21-18-28(26-25-21)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,22H,7,12-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRBHPZDJVGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
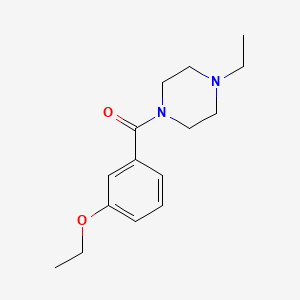
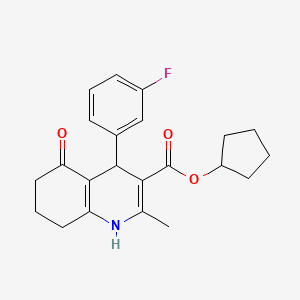
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)
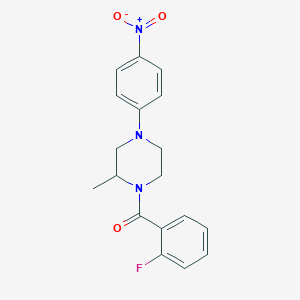
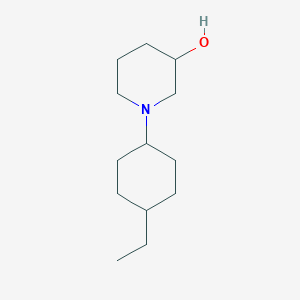
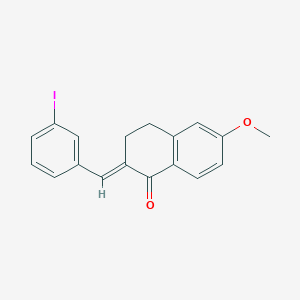
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)
